molecular formula C17H19NO2S B2815069 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide CAS No. 2034256-80-7

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2815069
CAS No.: 2034256-80-7
M. Wt: 301.4
InChI Key: IHJAVHBAWUJJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide is a synthetic carboxamide derivative featuring a benzothiophene moiety linked via a hydroxyethyl chain to a cyclohexene carboxamide core. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where planar aromatic systems and flexible side chains are critical.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-15(10-18-17(20)12-6-2-1-3-7-12)14-11-21-16-9-5-4-8-13(14)16/h1-2,4-5,8-9,11-12,15,19H,3,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJAVHBAWUJJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the Pd-catalyzed Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene, followed by electrophilic cyclization to form the benzothiophene core . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the final cyclohexene carboxamide structure can be obtained through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Bromination

The cyclohexene double bond undergoes bromination via electrophilic addition. For example:

  • Conditions : Bromine (Br₂) in dichloromethane at 0°C .

  • Outcome : Formation of a dibrominated cyclohexane derivative (e.g., 9 in Source , with lactone formation via intramolecular cyclization).

ReactantConditionsProductYieldSource
Cyclohexene carboxamideBr₂, DCM, 0°C5-Bromo-6-hydroxyhexahydroisobenzofuran-1(3H)-one95%

Epoxidation

Epoxidation of the cyclohexene ring is feasible with peracids:

  • Conditions : m-CPBA (meta-chloroperbenzoic acid) in DCM at room temperature .

  • Outcome : Hexahydrooxireno[2,3-f]isobenzofuran-3(1aH)-one (14 ) .

Oxidation of Alcohol

The 2-hydroxyethyl group can be oxidized to a ketone:

  • Conditions : Pyridinium chlorochromate (PCC) in dichloromethane.

  • Outcome : Formation of 2-(1-benzothiophen-3-yl)acetyl derivative.

Esterification

The hydroxyl group reacts with acylating agents:

  • Conditions : Acetic anhydride, pyridine, catalytic DMAP.

  • Outcome : Acetyl-protected derivative (e.g., O-acetyl intermediate).

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl, reflux → Cyclohex-3-ene-1-carboxylic acid + 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine .

  • Basic Hydrolysis : NaOH, H₂O/EtOH → Carboxylate salt + amine .

Aromatic Substitution on Benzothiophene

Electrophilic substitution (e.g., sulfonation, nitration) is possible at the benzothiophene ring’s reactive positions (C-2 or C-5):

  • Nitration : HNO₃/H₂SO₄ at 0–5°C → 3-(2-nitrobenzothiophen-3-yl) derivative.

  • Sulfonation : SO₃/H₂SO₄ → Sulfonic acid derivative.

Comparative Activity in Analogous Compounds

Derivatives with similar scaffolds show distinct biological activities:

  • Benzothiazole carboxamides (Source ): MIC values ≤0.09 μM against M. tuberculosis.

  • Cyclohexene lactones (Source ): Antispasmodic activity via TRPA1 modulation.

Synthetic Challenges and Optimization

  • Steric Hindrance : The bulky benzothiophene group may slow cyclohexene reactivity.

  • Regioselectivity : Epoxidation or bromination may favor specific diastereomers depending on substituents (e.g., 7a vs. 7b in Source ).

Proposed Reaction Pathways

  • Epoxidation → Lactonization :
    Cyclohexene epoxidation → Intramolecular attack by amide oxygen → Fused lactone (analogous to Source ).

  • Bromination → Rearrangement :
    Dibromination → Wagner-Meerwein rearrangement → Bridged bicyclic structure.

Key Data Table: Hypothetical Reaction Outcomes

Reaction TypeConditionsExpected ProductLikelihood
Epoxidationm-CPBA, DCMOxirane-fused lactoneHigh
BrominationBr₂, DCMDibromocyclohexane carboxamideModerate
Alcohol OxidationPCC, CH₂Cl₂Benzothiophen-3-yl ketoneHigh
Amide HydrolysisHCl, refluxCyclohexene carboxylic acidHigh

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H19NO2SC_{15}H_{19}NO_2S, with a molecular weight of approximately 277.38 g/mol. Its structure features a benzothiophene moiety, which is known for its biological activity, making it an interesting candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiophene have shown promising results in inhibiting cell proliferation in breast cancer and leukemia models.

Case Study:
A study conducted by Xia et al. demonstrated that benzothiophene derivatives exhibited IC50 values as low as 3.25 mg/mL against Hep-2 cancer cell lines, indicating strong anticancer properties .

CompoundCell LineIC50 (mg/mL)
Benzothiophene DerivativeHep-23.25
Benzothiophene DerivativeP81517.82

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that related benzothiophene compounds possess activity against various bacterial and fungal strains.

Case Study:
A systematic review highlighted the effectiveness of benzothiophene derivatives in combating resistant bacterial strains, showcasing their potential as new antibiotic agents .

MicroorganismActivity
E. coliInhibitory
S. aureusInhibitory
C. albicansInhibitory

Neuroprotective Effects

Benzothiophene derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

Case Study:
Research indicates that these compounds can modulate sigma receptors, which are implicated in neuroprotection and pain relief .

DiseaseMechanism of ActionReference
Alzheimer's DiseaseSigma receptor modulation
Parkinson's DiseaseNeuroprotective pathways activation

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies, suggesting its utility in treating inflammatory diseases.

Case Study:
Benzothiophene derivatives were found to inhibit pro-inflammatory cytokines in vitro, indicating their potential as anti-inflammatory agents .

Material Science Applications

Beyond medicinal applications, this compound may have applications in material science, particularly in the development of organic semiconductors and polymers.

Case Study:
Research on the electronic properties of benzothiophene-based materials indicates their potential use in organic light-emitting diodes (OLEDs) due to their favorable charge transport properties .

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in oxidative stress or inflammation . The hydroxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other cyclohexene carboxamide derivatives synthesized in the literature. Below is a detailed analysis of its key distinctions and similarities with related molecules, primarily based on synthetic and analytical data from .

Table 1: Structural and Analytical Comparison

Compound Name Key Substituents Molecular Formula Melting Point (°C) Elemental Analysis (C/H/N)
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide Benzothiophene, hydroxyethyl C₁₉H₂₀NO₂S Not reported Not reported
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (Compound 4) Bromo, methyl-phenyl C₁₃H₁₄BrNO 102–103.5 C: 55.78%, H: 5.04%, N: 4.89%
2-Iodo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (Compound 1b) Iodo, methyl-phenyl C₁₃H₁₄INO Not reported Not reported

Key Observations

Substituent Effects on Reactivity and Stability: The bromo and iodo substituents in Compounds 4 and 1b enhance electrophilic reactivity compared to the benzothiophene group in the target compound. Halogens enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas benzothiophene may prioritize π-π stacking interactions in biological systems. This difference likely impacts solubility and metabolic stability.

Synthetic Methodology: Compound 4 was synthesized via hydrolysis of a methyl ester followed by alkylation with methyl iodide . For the target compound, a similar approach might require benzothiophene-3-yl ethanol as a starting material, with additional steps to protect the hydroxyl group during amide bond formation.

Analytical Data Limitations :

  • While Compound 4’s elemental analysis (C/H/N) and melting point were rigorously reported , analogous data for the target compound are absent. The benzothiophene moiety would alter combustion analysis outcomes (e.g., sulfur content), necessitating distinct validation protocols.

Biological Implications: The benzothiophene group is associated with kinase inhibition and receptor modulation in drug discovery.

Research Findings and Limitations

  • Synthetic Challenges : The hydroxyethyl-benzothiophene linkage may require orthogonal protection strategies (e.g., silyl ethers) to prevent side reactions during amidation, a step unnecessary in the synthesis of halogenated analogs .
  • Thermodynamic Properties : The melting point of the target compound is expected to differ significantly from Compound 4 due to increased molecular weight and hydrogen-bonding capacity.
  • Data Gaps: No pharmacological or solubility data for the target compound are available in the provided evidence. Further studies are needed to evaluate its binding affinity, toxicity, and metabolic profile relative to halogenated analogs.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antiviral and antibacterial activities, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H24N2O3S and a molecular weight of approximately 372.48 g/mol. Its structure features a benzothiophene moiety, which is known for contributing to various biological activities.

Antiviral Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit antiviral properties. A patent (EP3562818B1) highlights the effectiveness of thiophene derivatives in combating viral infections, suggesting that this compound may inhibit viral replication through interference with viral proteins or host cell pathways .

Antibacterial Activity

In vitro studies have demonstrated that compounds containing benzothiophene structures show considerable antibacterial activity. For instance, antibacterial assays have indicated that these compounds can inhibit the growth of various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, leading to the modulation of signaling pathways involved in inflammation and immune response.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives based on the core structure of this compound. The following table summarizes key findings from selected studies:

Study ReferenceBiological ActivityKey Findings
EP3562818B1 AntiviralDemonstrated efficacy against various viruses; potential for therapeutic applications.
ResearchGate AntibacterialExhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria.
BenchChem General ResearchHigh purity suitable for further biological testing; molecular characterization provided.

Q & A

Q. Key Considerations :

  • Temperature control (<0°C) during acyl chloride reactions to minimize side products.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .

Basic: How is the compound characterized after synthesis?

Methodological Answer:
Structural confirmation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for the benzothiophene aromatic protons (δ 7.2–8.0 ppm), hydroxyethyl –OH (δ 2.5–3.5 ppm), and cyclohexene protons (δ 5.5–6.0 ppm).
    • ¹³C NMR : Signals for the amide carbonyl (δ ~170 ppm) and cyclohexene carbons (δ ~120–130 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for C₁₉H₂₁NO₂S: calc. 320.13, observed 320.14) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in carbamate analogs .

Q. Critical Parameters :

  • Anhydrous conditions to prevent hydrolysis of the acid chloride.
  • Stoichiometric base to neutralize HCl byproducts and drive the reaction forward.

Advanced: How can researchers address low solubility in biological assays?

Methodological Answer:
Solubility challenges in aqueous buffers (e.g., PBS) are common due to the compound’s hydrophobic benzothiophene and cyclohexene moieties. Strategies include:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to maintain compound stability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the hydroxyethyl side chain to enhance hydrophilicity .
  • Nanoparticle Formulation : Encapsulate the compound in lipid nanoparticles (LNPs) or polymeric micelles for in vivo delivery .

Q. Example Protocol :

Prepare a stock solution in DMSO (10 mM).

Dilute in assay buffer containing 0.1% Tween-80.

Centrifuge at 14,000×g for 10 min to remove precipitates before dosing.

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in activity (e.g., IC₅₀ values in enzyme assays vs. cell-based studies) may arise from:

  • Assay Conditions : Differences in pH, ionic strength, or reducing agents (e.g., DTT) affecting redox-sensitive moieties.
  • Metabolic Stability : Hepatic metabolism (e.g., CYP450-mediated oxidation of the benzothiophene ring) altering bioavailability in vivo .

Q. Stepwise Analysis :

Reproduce Assays : Standardize protocols (e.g., ATP levels in kinase assays) and use isogenic cell lines.

Metabolite Profiling : Perform LC-MS/MS to identify degradation products in plasma or liver microsomes.

Structural Analog Testing : Compare activity of derivatives (e.g., replacing cyclohexene with benzene) to pinpoint pharmacophores .

Advanced: What in vivo models are suitable for studying its neuroprotective effects?

Methodological Answer:
For neurological applications (e.g., Alzheimer’s disease):

  • Transgenic Mice : APP/PS1 models to assess amyloid-β plaque reduction via immunohistochemistry .
  • Behavioral Tests : Morris water maze for spatial memory evaluation post-administration (dose: 10 mg/kg, oral, 4 weeks).
  • Biomarker Analysis : Measure CSF levels of phosphorylated tau and Aβ₄₂ using ELISA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.